molecular formula C5H7NO2S2 B13121267 5-Ethylthiazole-2-sulfinicacid

5-Ethylthiazole-2-sulfinicacid

Cat. No.: B13121267
M. Wt: 177.2 g/mol
InChI Key: BGCJIQAHVYXHHB-UHFFFAOYSA-N
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Description

5-Ethylthiazole-2-sulfinicacid is a heterocyclic organic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including medicinal chemistry, due to their presence in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylthiazole-2-sulfinicacid typically involves the reaction of ethylthiazole derivatives with sulfinic acid. One common method includes the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiazole-2-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce sulfides or thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Ethylthiazole-2-sulfinicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Ethylthiazole-2-sulfinicacid include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the ethyl group at the 5-position and the sulfinic acid group at the 2-position. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2 g/mol

IUPAC Name

5-ethyl-1,3-thiazole-2-sulfinic acid

InChI

InChI=1S/C5H7NO2S2/c1-2-4-3-6-5(9-4)10(7)8/h3H,2H2,1H3,(H,7,8)

InChI Key

BGCJIQAHVYXHHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)S(=O)O

Origin of Product

United States

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